6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate is a synthetic intermediate belonging to the class of cannabilactones. Cannabilactones are a class of compounds structurally related to cannabinoids but lack the psychoactive effects associated with Δ9-tetrahydrocannabinol (THC). These compounds exhibit potential therapeutic applications by selectively targeting the cannabinoid receptor subtype 2 (CB2), which is involved in various physiological processes, including inflammation and immune modulation. [ [] ]
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate and its related analogs often involves multi-step procedures with modifications to the side chain at the C3 position of the benzo[c]chromen-6-one core. The specific synthetic route and conditions may vary depending on the desired substitutions and modifications. [ [] ]
While specific details regarding the molecular structure analysis of 6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate are limited in the provided literature, its analogs have been studied using techniques such as X-ray crystallography and NMR spectroscopy. These analyses provide insights into bond lengths, angles, conformations, and intermolecular interactions, which contribute to understanding their structure-activity relationships and pharmacological properties. [ [], [], [], [] ]
Research on 6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate primarily focuses on its development as a synthetic intermediate for the synthesis of novel cannabilactone derivatives with improved pharmacological profiles. [ [] ] These derivatives are being investigated for their potential therapeutic benefits in various conditions, including inflammation, pain, and immune-related disorders.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 73094-39-0
CAS No.: 36678-05-4
CAS No.: